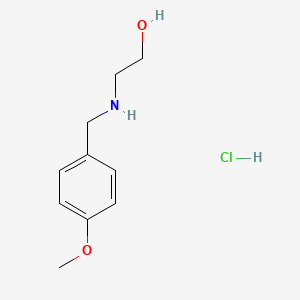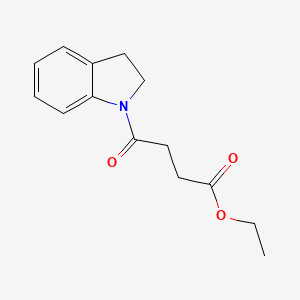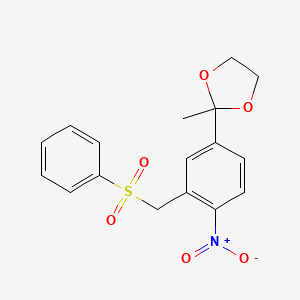
2-((4-Methoxybenzyl)amino)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff bases, which are typically synthesized by the condensation of an amine with an aldehyde or ketone. In the case of the compound discussed in the second paper, 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, a Schiff base was synthesized and characterized by various techniques including elemental analysis, infrared spectroscopy (IR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) . This suggests that a similar approach could be used for synthesizing 2-((4-Methoxybenzyl)amino)ethanol hydrochloride, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds can provide insights into the potential structure of 2-((4-Methoxybenzyl)amino)ethanol hydrochloride. For instance, the crystal structure of ICR-372-OH, a compound with a similar functional group arrangement, was determined using X-ray diffraction . This compound exhibited a triclinic crystal system, which could imply that 2-((4-Methoxybenzyl)amino)ethanol hydrochloride might also crystallize in a similar system, although this would need to be confirmed by experimental data.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the behavior of similar compounds. For example, the Schiff base mentioned in the second paper showed resistance to five different bacteria, indicating potential antibacterial activity . Additionally, the first paper mentions that the mutagenicity of a related compound can be significantly altered by the substitution of a hydroxyl group with a chlorine atom . This suggests that the functional groups present in 2-((4-Methoxybenzyl)amino)ethanol hydrochloride could play a crucial role in its chemical reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-((4-Methoxybenzyl)amino)ethanol hydrochloride can be speculated based on the properties of similar compounds. The first paper provides details such as the crystal density and cell dimensions of ICR-372-OH . While these specific values cannot be directly applied to 2-((4-Methoxybenzyl)amino)ethanol hydrochloride, they do suggest that the compound may have a moderate density and could potentially form crystals suitable for X-ray diffraction analysis. The Schiff base's resistance to bacteria implies some degree of chemical stability and potential application as an antibacterial agent .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Amino-acid 4-methoxybenzyl esters
The process involved synthesizing L-Amino-acid 4-methoxybenzyl ester hydrochlorides, which are related to 2-((4-Methoxybenzyl)amino)ethanol hydrochloride. These compounds were created by reacting 4-methoxybenzyl halides with corresponding N-(2-nitrophenylthio)-L-amino-acids, followed by the removal of the N-protecting group (Stelakatos & Argyropoulos, 1970).
Antibacterial Activities
A study synthesized a compound similar to 2-((4-Methoxybenzyl)amino)ethanol, specifically 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, and investigated its antibacterial activities. The research indicated this new Schiff base's resistance to five different bacteria (Zhu Wen-jie, 2004).
Chemical Properties and Reactions
Photolabile Resin Supports
The use of photolabile multi-detachable alkoxybenzyl alcohol resins, including compounds similar to 2-((4-Methoxybenzyl)amino)ethanol, was demonstrated for peptide fragment synthesis. These resins showed potential in peptide synthesis with their ability to provide free, unprotected peptides upon treatment (Tam, DiMarchi, & Merrifield, 2009).
Modification of Kraft Lignin
Acid treatment of Kraft lignin and vanillyl alcohol (related to 2-((4-Methoxybenzyl)amino)ethanol) showed a decrease in aliphatic hydroxyl content. This study demonstrates the potential for modifying lignin's chemical properties, influencing its use in various applications (Pouteau et al., 2005).
Potential Applications in Organic Chemistry
Selective Oxidation Reactions
Research on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, to corresponding aldehydes, highlights the potential application of 2-((4-Methoxybenzyl)amino)ethanol in organic synthesis. This study emphasizes the efficiency of titanium dioxide photocatalysts in these oxidation reactions (Higashimoto et al., 2009).
Hydroxylation Reactions
Chloroperoxidase-catalyzed hydroxylation of p-methylanisole to 4-methoxybenzyl alcohol, among other reactions, showcases the enzyme's potential in catalyzing hydroxylation reactions relevant to 2-((4-Methoxybenzyl)amino)ethanol (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-9(3-5-10)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAJTZWKWAXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxybenzyl)amino]ethanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Triazol-2-yl)cyclopropyl]methanamine](/img/structure/B2524536.png)





![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)


![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
